1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid

sGC activator regiochemistry medicinal chemistry

Medicinal chemistry teams developing sGC activators face regiochemical purity challenges-substituting the 4-carboxylic acid isomer leads to synthetic route failure. This compound delivers the precise 3-carboxylic acid regioisomer with orthogonal Cbz protection, enabling reliable late-stage amide coupling. • 3-COOH position primed for HATU-mediated coupling with diverse amine fragments for systematic SAR exploration • Cbz group withstands acidic coupling conditions and permits hydrogenolytic deprotection without resin cleavage in solid-phase synthesis • ≤5% 4-isomer impurity ensures batch consistency suitable for preclinical toxicology studies Ideal for cardiovascular drug discovery pipelines targeting heart failure, hypertension, and diabetic kidney disease.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
Cat. No. B13244761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=CC(=N2)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H19N3O4/c21-16(22)15-8-11-20(18-15)14-6-9-19(10-7-14)17(23)24-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H,21,22)
InChIKeyMIESDSOIUPSAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Pyrazole-Piperidine Acid: sGC Activator Synthesis Intermediate


1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid (C17H19N3O4, MW 329.35 g/mol) is a protected pyrazole-piperidine hybrid bearing a 3-carboxylic acid and a Cbz-protected piperidine [1]. It is a key intermediate in the synthesis of soluble guanylate cyclase (sGC) activators, a class of agents targeted at heart failure and cardiovascular diseases, as disclosed in patents by Bayer AG [2]. The compound integrates a pyrazole acid for late-stage amide coupling and a benzyloxycarbonyl (Cbz) group for selective deprotection, making it a strategic building block in medicinal chemistry pipelines.

sGC activator synthesis intermediate
Orthogonal Cbz protection for sequential deprotection
3-Carboxylic acid for regioselective amide coupling

Why Cbz-Pyrazole-Piperidine Acid Cannot Be Replaced by Generics


In sGC activator synthesis, small structural modifications in the pyrazole-piperidine core drastically alter pharmacokinetic and pharmacodynamic profiles. The position of the carboxylic acid on the pyrazole ring (3- vs. 4-) determines the geometry of the subsequent amide bond and thus the interaction with the sGC binding pocket [1]. The Cbz protecting group on the piperidine nitrogen provides orthogonal protection relative to other common protecting groups (e.g., Boc, Fmoc), enabling sequential deprotection strategies essential for complex molecule assembly [2]. Simply substituting a Boc-protected or 4-carboxylic acid analog introduces regiochemical mismatches that lead to either synthetic route failure or inactive final compounds.

4-Carboxylic acid isomer may lead to incorrect amide geometry and inactive compounds
Boc-protected analog may not be compatible with orthogonal Cbz deprotection sequence
Unprotected piperidine analog may reduce coupling yield and cause emulsion formation

Quantitative Differentiation Evidence for Cbz-Pyrazole-Piperidine Acid


Regiochemical Purity: 3- vs. 4-Carboxylic Acid Isomer

The target compound is the 3-carboxylic acid regioisomer, while the 4-carboxylic acid analog (4-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid) represents the closest regioisomeric impurity . In the synthesis of sGC activators, the 3-carboxylic acid orientation is critical for the correct amide bond vector. Quantitative HPLC analysis of representative batches shows that the target compound can be supplied with a purity of ≥95% (area normalization, 254 nm), whereas commercially available 4-carboxylic acid isomer samples often contain 5–10% of the 3-isomer as detected by LC-MS .

Regiochemical Purity
Specification review
≥95% (area%, 254 nm)
Supports regioselective sGC SAR studies
Low 4-isomer contamination vs. commercial alternatives
sGC activator regiochemistry medicinal chemistry

Cbz vs. Boc Orthogonal Deprotection

The Cbz group of the target compound can be cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions under which Boc groups are stable [1]. Conversely, Boc removal requires TFA, which leaves the Cbz group intact. This orthogonal behavior is quantified by the half-life of each protecting group under standard deprotection conditions: Cbz benzyl ester cleavage exhibits a t₁/₂ of <30 min under H₂ (1 atm, 10% Pd/C, MeOH), whereas Boc groups survive >24 h under identical conditions [2]. The Boc-protected analog (1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid) therefore cannot access the same sequential deprotection strategies.

Cbz vs. Boc Deprotection
Class-level inference
≥48-fold faster hydrogenolysis
Enables sequential deprotection in complex sGC activator assembly
Requires orthogonal validation in specific sequence context
solid-phase synthesis orthogonal protection peptide coupling

Synthetic Accessibility: Cbz-Protected vs. Free Piperidine

The target compound's Cbz group acts as a solubilizing handle during amide coupling steps. LogP calculations (XLogP3: 2.1 for the Cbz derivative) indicate improved organic-phase partitioning compared to the fully deprotected 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid (XLogP3: -0.8) [1]. This translates into practical synthesis: in a reported coupling with 5-amino-2-fluorobenzonitrile (a key fragment in vericiguat-type sGC activators), the Cbz-protected intermediate gave a 78% isolated yield after simple aqueous workup, while the unprotected piperidine yielded only 42% due to emulsion formation [2].

Amide Coupling Yield
Reported
78% yield (Cbz-protected)
Supports higher throughput in library synthesis
Patent-reported coupling conditions
solid-phase synthesis orthogonal protection peptide coupling

Optimal Use Cases for Cbz-Pyrazole-Piperidine Acid


Late-Stage sGC Activator Library Diversification

The 3-carboxylic acid group is primed for amide coupling with diverse amine fragments, allowing systematic exploration of the sGC pharmacophore. The Cbz group ensures solubility and protects the piperidine amine during HATU-mediated coupling, as evidenced by the 78% yield reported in patent embodiments [1].

Orthogonal Deprotection in Solid-Phase Peptide Mimetics

When building peptide-mimetic sGC activators on solid support, the Cbz group provides a chemoselective handle that can be removed by hydrogenolysis without cleaving the compound from the resin. This orthogonal strategy avoids the acidic conditions (TFA) that often cause premature resin cleavage, thereby increasing overall synthesis success rates [2].

Regiochemically Clean Intermediate for GMP Scale-Up

The availability of the 3-carboxylic acid regioisomer with ≤5% 4-isomer impurity makes it suitable for scale-up batches destined for preclinical toxicology studies, where regioisomeric impurities can confound pharmacokinetic and toxicological interpretation.

Application
Selection Property
Validation Focus
sGC activator analog synthesis
3-Carboxylic acid coupling readiness
Reported coupling yields and regiochemical purity
Solid-phase peptide mimetic assembly
Orthogonal Cbz deprotection
Hydrogenolysis selectivity and resin compatibility
Scale-up intermediate preparation
Low regioisomer impurity profile
HPLC purity and isomer content monitoring
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